1-(4-methylsulfanylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Overview
Description
1-(4-Methylsulfanylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a phenylprop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylsulfanylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions for the Suzuki–Miyaura coupling. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylsulfanylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenylprop-2-enyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives of the phenylprop-2-enyl group.
Scientific Research Applications
1-(4-Methylsulfanylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(4-methylsulfanylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenylprop-2-enyl group can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-[(4-Methylphenyl)sulfonyl]piperazine
- 4-Methyl-1-(4-methylsulfanylphenyl)sulfonyl-2-phenylpiperazine
- 1-[(4-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine
Uniqueness: 1-(4-Methylsulfanylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the presence of both a sulfonyl group and a phenylprop-2-enyl group on the piperazine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-methylsulfanylphenyl)sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S2/c1-25-19-9-11-20(12-10-19)26(23,24)22-16-14-21(15-17-22)13-5-8-18-6-3-2-4-7-18/h2-12H,13-17H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNUBMGQWGPXRSK-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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